5-Ethyl-3,4-dihydro-1(2H)-naphthalenone

Description

Historical Context of Naphthalenone Scaffolds in Organic Chemistry

The naphthalenone scaffold, a bicyclic aromatic ketone, has been a subject of interest in organic chemistry for over a century. Early research into these compounds was driven by the desire to understand the chemistry of naphthalene (B1677914) and its derivatives, which were readily available from coal tar. The development of synthetic methods to access functionalized naphthalenones, such as the Bucherer reaction for the preparation of amino-substituted naphthalenones from their corresponding hydroxy derivatives, marked a significant advancement in the field. orgsyn.org These early synthetic efforts laid the groundwork for the utilization of naphthalenone scaffolds as key intermediates in the synthesis of more complex molecules.

Significance of the Dihydronaphthalenone Moiety in Chemical Science

The dihydronaphthalenone moiety, specifically the 3,4-dihydro-1(2H)-naphthalenone (α-tetralone) core, is a versatile building block in chemical science. Its structure, featuring a fused benzene (B151609) ring and a cyclohexanone (B45756) ring, offers multiple sites for chemical modification, including the aromatic ring, the carbonyl group, and the α-protons to the ketone. This versatility has made it a valuable precursor in the synthesis of a wide range of organic compounds. medchemexpress.com The physicochemical properties of the parent compound and some of its derivatives are well-documented, providing a solid foundation for predicting the behavior of less-studied analogues like the 5-ethyl derivative. nist.govnist.govnist.gov

The table below presents key physicochemical data for 3,4-dihydro-1(2H)-naphthalenone and two of its methylated analogues, which can serve as a reference for understanding the general properties of this class of compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,4-dihydro-1(2H)-naphthalenone | C10H10O | 146.19 | 529-34-0 |

| 3,4-dihydro-5,7-dimethyl-1(2H)-naphthalenone | C12H14O | 174.24 | 13621-25-5 |

| 3,4-dihydro-2,2,5,7-tetramethyl-1(2H)-naphthalenone | C14H18O | 202.30 | Not readily available |

Data sourced from the NIST Chemistry WebBook. nist.govnist.govspectrabase.com

Role of 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone within Synthetic and Medicinal Chemistry

While direct studies on the synthetic and medicinal applications of this compound are limited, its potential roles can be inferred from the known reactivity of the dihydronaphthalenone scaffold.

In synthetic chemistry , the ketone functionality of the dihydronaphthalenone core is a key reactive site, allowing for a variety of transformations such as reductions, oxidations, and additions. The aromatic ring can undergo electrophilic substitution reactions, and the α-protons can be involved in enolate formation, enabling a host of carbon-carbon bond-forming reactions. The presence of a 5-ethyl group would be expected to exert both steric and electronic effects on these reactions, potentially influencing regioselectivity and reaction rates.

In the realm of medicinal chemistry , substituted dihydronaphthalenones serve as important intermediates in the synthesis of biologically active compounds. For instance, a dichlorophenyl-substituted dihydronaphthalenone oxime is a known precursor in the synthesis of sertraline, a widely used antidepressant. pharmaffiliates.com It is plausible that this compound could similarly serve as a starting material for the development of novel therapeutic agents. The ethyl group at the 5-position could be a key structural feature for modulating the pharmacological properties of potential drug candidates.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for dihydronaphthalenone derivatives remains active, with a focus on the development of new synthetic methodologies and the discovery of novel applications. While specific studies on this compound are not prominent, the broader class of compounds is being explored for its potential in materials science and drug discovery. For example, recent research has demonstrated the use of related heterocyclic systems in the synthesis of fluorescent probes and compounds with potential neuroprotective and anti-inflammatory activities. nih.gov The ongoing exploration of the chemical space around the dihydronaphthalenone core suggests that derivatives like this compound may yet find specific applications as our understanding of structure-activity relationships continues to evolve.

Structure

3D Structure

Properties

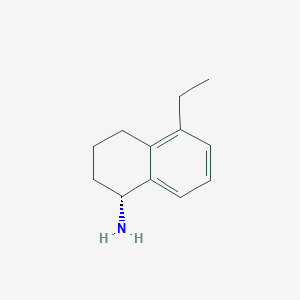

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(1R)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3/t12-/m1/s1 |

InChI Key |

ASINTLOAQNNRHI-GFCCVEGCSA-N |

Isomeric SMILES |

CCC1=C2CCC[C@H](C2=CC=C1)N |

Canonical SMILES |

CCC1=C2CCCC(C2=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 3,4 Dihydro 1 2h Naphthalenone and Its Analogues

Classical Approaches to the Construction of the 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone Core

Classical synthetic strategies remain fundamental in the construction of the tetralone framework. These methods often involve multi-step sequences that are well-understood and have been refined over many years.

Cyclization Reactions in the Synthesis of this compound

Intramolecular cyclization reactions are a cornerstone in the synthesis of polycyclic ketones like this compound. The most prominent of these is the Friedel-Crafts acylation. This reaction typically involves the cyclization of a 4-arylbutyric acid derivative, where the aryl group is an ethyl-substituted phenyl ring.

A common precursor for this synthesis is 4-(3-ethylphenyl)butanoic acid. The synthesis of this precursor can be initiated from 3-ethylbenzaldehyde. The general synthetic scheme involves the formation of the butanoic acid side chain followed by an acid-catalyzed intramolecular acylation to form the six-membered ketone ring. Strong acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃) are frequently employed to promote this cyclization. semanticscholar.org The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring to close the second ring and form the tetralone core.

Below is a table summarizing typical conditions for intramolecular Friedel-Crafts cyclization of 4-arylbutyric acids to form tetralones.

| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Phenylbutyric acid | Bi(NTf₂)₃ | p-Xylene | 180 | Quantitative | |

| 4-(4-Fluorophenyl)butyric acid | Bi(NTf₂)₃ | Chlorobenzene | 200 | Good | |

| 4-(3,4-Dichlorophenyl)butyric acid | Bi(NTf₂)₃ | Chlorobenzene | 200 | Good |

This table presents data for analogous compounds to illustrate the general conditions for the intramolecular Friedel-Crafts acylation leading to tetralone formation.

The success of the cyclization is dependent on the nature and position of the substituents on the aromatic ring. For the synthesis of this compound, the starting material would need to be a derivative of 4-(2-ethylphenyl)butanoic acid or a related isomer that directs the cyclization to the desired position.

Ring-Closing Metathesis Strategies Applied to Dihydronaphthalenone Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and macrocyclic systems in organic synthesis. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene with the liberation of a small volatile alkene, such as ethylene. organic-chemistry.org

For the synthesis of dihydronaphthalenone derivatives, a suitable precursor would be an ortho-alkenylstyrene derivative containing a tethered carbonyl group. The RCM reaction would form the dihydronaphthalene ring, and subsequent functional group manipulation would yield the target tetralone. While a broadly applicable strategy, the specific application of RCM for the direct synthesis of this compound is not extensively detailed in readily available literature, the general principles can be applied. The synthesis of the diene precursor would be a critical step, likely involving the coupling of an ortho-vinylated ethylbenzene derivative with a suitable dienophile.

The choice of catalyst is crucial for the success of RCM reactions, with Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, being commonly used. organic-chemistry.org

Modern and Advanced Synthetic Routes for this compound

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Catalytic Methods for the Synthesis of this compound

Transition metal catalysis has revolutionized the synthesis of complex organic molecules. For the preparation of tetralone derivatives, several transition metal-catalyzed reactions have been developed. These include rhodium-catalyzed intramolecular hydroacylation of ortho-allylbenzaldehydes, which can produce 3,4-dihydronaphthalen-1(2H)-ones in good yields and with excellent enantioselectivities. organic-chemistry.org While specific examples for the 5-ethyl derivative are scarce, this methodology presents a promising route.

Another approach involves palladium-catalyzed cross-coupling reactions to construct the necessary precursors for cyclization. For instance, Suzuki-Miyaura or Heck coupling reactions could be employed to introduce the butanoyl side chain onto an appropriately substituted ethylbenzene derivative. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, would then yield the desired tetralone.

The following table provides examples of transition metal-catalyzed reactions used in the synthesis of tetralone-related structures.

| Reaction Type | Catalyst System | Substrate Type | Product | Reference |

| Intramolecular Hydroacylation | [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS | ortho-Allylbenzaldehydes | 3,4-Dihydronaphthalen-1(2H)-ones | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Indole (B1671886) derivative and vinyl bromide | Indolylether | uva.es |

This table illustrates the types of transition metal-catalyzed reactions that can be applied to the synthesis of complex cyclic structures, including those related to tetralones.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. For the synthesis of substituted tetralones, organocatalytic methods can provide access to enantioenriched products.

One notable example is the use of guanidine-bisurea bifunctional organocatalysts to promote the α-hydroxylation of tetralone-derived β-ketoesters. acs.org This method allows for the kinetic resolution of racemic β- or γ-substituted tetralones with high selectivity. acs.org While this is an example of a reaction on a pre-formed tetralone, it highlights the potential of organocatalysis in the synthesis of chiral tetralone derivatives.

Direct organocatalytic construction of the tetralone ring is also an area of active research. For instance, domino Michael/hemiacetalization reactions of β-tetralones with α,β-unsaturated aldehydes, catalyzed by chiral amines, can lead to complex fused ring systems. rsc.org Although not a direct synthesis of the parent tetralone, these methods showcase the power of organocatalysis in building molecular complexity from tetralone scaffolds.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of specific stereoisomers of this compound analogues is a critical area of research, as the three-dimensional arrangement of atoms in such molecules can significantly influence their biological activity. Chiral tetralones are valuable building blocks in the synthesis of various pharmaceutically important compounds. nih.govgoogle.com Methodologies to control the stereochemistry at chiral centers, particularly at the C4 position for 4-substituted tetralones, are essential for producing enantiomerically pure compounds. These methods often involve either inducing asymmetry during the reaction or resolving a racemic mixture.

Asymmetric Inductions in this compound Synthesis

Asymmetric induction refers to synthetic strategies that preferentially form one enantiomer or diastereomer over others. This is often achieved by using chiral catalysts or reagents that create a chiral environment for the reaction.

One notable method is the asymmetric reduction of a racemic tetralone. For instance, in the synthesis of a chiral 4-substituted naphthalenone, a racemic mixture can be reacted with an asymmetric ketone reducing agent, such as a catalytic chiral oxazaborolidine compound. google.com This process asymmetrically reduces the ketone, yielding a mixture of chiral alcohols. The desired alcohol enantiomer can then be separated and oxidized back to the enantiomerically pure tetralone. google.com

Another powerful technique for inducing asymmetry is through metal-catalyzed enantioselective reactions. Rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes can generate 3,4-dihydronaphthalen-1(2H)-one products in good yields and with excellent enantioselectivities. organic-chemistry.org This process directly creates the chiral tetralone core with high stereocontrol. organic-chemistry.org Similarly, classic intramolecular Friedel-Crafts reactions on chiral precursors can lead to the desired chiral tetralone scaffold. semanticscholar.org

| Method | Catalyst/Reagent | Type of Asymmetry | Product | Ref. |

| Asymmetric Reduction | Chiral Oxazaborolidine | Catalyst-controlled reduction | Chiral Tetralol (precursor) | google.com |

| Hydroacylation | [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS | Enantioselective cyclization | Chiral Tetralone | organic-chemistry.org |

| Friedel-Crafts | Lewis Acid | Substrate-controlled cyclization | Chiral Tetralone | semanticscholar.org |

Enantioselective Transformations Yielding this compound Precursors

Instead of directly synthesizing the chiral tetralone, an alternative strategy involves the enantioselective synthesis of its precursors, which are then converted to the final product. A primary example is the biocatalytic reduction of the tetralone's ketone group to produce a chiral alcohol.

The use of microorganisms, such as fungal strains, for the biotransformation of tetralones has been explored. nih.gov For example, α-tetralone can be reduced by the fungal strain Absidia cylindrospora to yield (S)-(+)-1,2,3,4-tetrahydro-1-naftol with high enantiomeric purity. nih.gov This chiral alcohol is a key synthon for various medicines, including antidepressants. nih.gov The process is dynamic; a non-selective reduction of the ketone may occur first, followed by a selective enzymatic oxidation of the unwanted alcohol enantiomer, thereby enriching the desired one. nih.gov

Enzymatic resolution is another effective technique. Chemoenzymatic approaches can employ late-stage enzymatic resolution to separate enantiomers of tetralone-based scaffolds, providing access to both stereoisomers. semanticscholar.org

| Transformation | Biocatalyst/Enzyme | Precursor | Key Feature | Ref. |

| Microbial Reduction | Absidia cylindrospora | (S)-α-Tetralol | Enantioselective ketone reduction | nih.gov |

| Microbial Reduction | Chaetomium sp. KCh 6651 | (S)-(-)-1,2,3,4-tetrahydro-2-naftol | Non-selective reduction followed by selective oxidation of the R-alcohol | nih.gov |

| Enzymatic Resolution | Lipase | Racemic 2-arylpropanols (precursor to acid) | Separation of enantiomers | semanticscholar.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of tetralones aims to reduce the environmental impact of chemical processes. rsc.orgnih.gov This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste. nih.govresearchgate.net Key principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency. researchgate.netjocpr.com

Solvent-Free and Aqueous Media Syntheses

A significant goal in green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents.

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for developing solvent-free reactions. A one-pot synthesis of diaryldimethyl-α-tetralones has been achieved via Michael addition and Robinson annulation reactions under solvent-free conditions with microwave irradiation. researchgate.net This method offers substantial rate enhancements and shorter reaction times compared to conventional heating. researchgate.net In some cases, the hydrogenation step in tetralone preparation can be conducted in a solvent-free state, where a reactant like 1-naphthol also serves as the reaction medium. google.com

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A mild and environmentally friendly protocol for the synthesis of 2-arylidene-1-tetralone derivatives utilizes the ash of pomegranate peels (APP) as a natural, renewable, and reusable catalyst in water. researchgate.net This approach offers numerous advantages, including short reaction times, high yields, toxic solvent-free conditions, and a simple work-up. researchgate.net

Atom-Economy and Waste Minimization in this compound Production

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and cycloadditions, are preferred over less efficient reactions like substitutions and eliminations that generate stoichiometric byproducts. nih.gov

In the context of tetralone synthesis, traditional methods like Friedel-Crafts acylation-cycloalkylation often use stoichiometric amounts of aluminum trichloride and hazardous reagents like thionyl chloride, resulting in significant waste. nih.gov A "cleaner" approach involves a single-stage acylation-cycloalkylation process using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. nih.gov This method eliminates the need for chlorinated solvents and metal halides. Furthermore, the atom efficiency is enhanced by recovering the spent TFAA as trifluoroacetic acid (TFA) and dehydrating it back to TFAA for reuse. nih.gov

| Green Approach | Specific Method | Advantages | Ref. |

| Solvent-Free | Microwave-assisted Michael addition | Shorter reaction times, no organic solvent | researchgate.net |

| Aqueous Media | Pomegranate peel ash catalysis in water | Use of renewable catalyst, toxic solvent-free, simple work-up | researchgate.net |

| Atom Economy | Single-stage acylation-cycloalkylation | Eliminates hazardous reagents, allows for catalyst recovery and reuse | nih.gov |

| Waste Minimization | Visible-light photocatalysis | Uses clean energy source (light) and O₂ as a reagent | rsc.orgrsc.org |

Chemical Reactivity and Transformations of 5 Ethyl 3,4 Dihydro 1 2h Naphthalenone

Reactions at the Carbonyl Group of 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone

The ketone functionality is a primary site for a variety of nucleophilic addition and condensation reactions, enabling the construction of more complex molecular architectures.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. youtube.com This typically involves the initial formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. youtube.com

Common nucleophilic additions include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents), such as methylmagnesium bromide, followed by an acidic workup, results in the formation of tertiary alcohols. youtube.com

Reduction Reactions: The ketone can be reduced to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol. youtube.comwikipedia.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often generated in situ from sodium cyanide and an acid, produces a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and amino acids. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Grignard Addition | 1. CH₃MgBr2. H₃O⁺ | 5-Ethyl-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Reduction | NaBH₄, Methanol | 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol |

Condensation reactions involve the ketone or its corresponding enolate and are crucial for forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the ketone and an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or an amine salt. sigmaaldrich.comthermofisher.com The reaction of this compound with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would proceed via nucleophilic addition to the carbonyl, followed by dehydration to yield an α,β-unsaturated product. thermofisher.comwikipedia.org For instance, studies on the related 5-methoxy-1-tetralone (B1585004) show it readily undergoes Knoevenagel condensation with glyoxylic acid in an acidic medium to form the corresponding exocyclic unsaturated acid. mdpi.com

Wittig Reaction: This reaction provides a reliable method for converting the ketone into an alkene. youtube.comyoutube.com A phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. youtube.com This allows for the specific introduction of an exocyclic double bond.

Ternary Condensations: Research has shown that α-tetralone can participate in one-pot, three-component reactions. For example, the condensation of α-tetralone with aromatic aldehydes and malononitrile in the presence of a base can produce complex heterocyclic systems like benzo[h]quinolines. researchgate.net

Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring in this compound

The benzene (B151609) ring of the tetralone system is activated towards electrophilic aromatic substitution (SEAr). The regiochemical outcome is directed by the combined electronic and steric effects of the existing substituents.

In this compound, the aromatic ring has two substituents: the activating ethyl group (an ortho-, para-director) and the deactivating acyl group of the fused ring (a meta-director). The positions ortho and para to the activating ethyl group are C6 and C8. The position meta to the deactivating group is C7. The outcome of electrophilic substitution is determined by the directing influence of the strongly activating alkyl group. Therefore, substitution is expected to occur primarily at the C7 position, which is para to the ethyl group and meta to the carbonyl.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would likely yield 7-nitro-5-ethyl-3,4-dihydro-1(2H)-naphthalenone as the major product. materialsciencejournal.orgbyjus.com Studies on the nitration of unsubstituted 1-tetralone (B52770) show a preference for substitution at the 7-position. materialsciencejournal.org

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃, would also be directed to the 7-position to give 7-bromo- or 7-chloro-5-ethyl-3,4-dihydro-1(2H)-naphthalenone. youtube.commasterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-5-ethyl-3,4-dihydro-1(2H)-naphthalenone |

| Bromination | Br₂, FeBr₃ | 7-Bromo-5-ethyl-3,4-dihydro-1(2H)-naphthalenone |

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching with an electrophile. baranlab.orgorganic-chemistry.org

In this compound, neither the ethyl group nor the ketone are effective DMGs. To utilize DoM, one would first need to introduce a suitable DMG onto the aromatic ring. For example, if a methoxy (B1213986) group were present at the 5-position instead of an ethyl group, it would act as a powerful DMG, directing lithiation to the C6 position. baranlab.orguwindsor.ca Without such a group, direct deprotonation of the aromatic ring is unlikely to be as efficient or selective as electrophilic substitution.

Reactions Involving the Ethyl Group and Dihydro Ring of this compound

The aliphatic portions of the molecule also offer sites for chemical modification.

Reactions of the Ethyl Group: The benzylic methylene group of the ethyl substituent is susceptible to radical halogenation. Using N-bromosuccinimide (NBS) with a radical initiator would likely lead to bromination at this position, yielding 5-(1-bromoethyl)-3,4-dihydro-1(2H)-naphthalenone. Oxidation of the ethyl group to a carboxylic acid could also be achieved using strong oxidizing agents like potassium permanganate.

Reactions of the Dihydro Ring: The α-methylene group (C2 position) of the dihydro ring is activated by the adjacent carbonyl. It can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, such as alkyl halides (alkylation) or bromine (α-bromination), to give 2-substituted derivatives. nih.gov Furthermore, the dihydro-naphthalenone ring can be aromatized. For example, the oxime of 1-tetralone undergoes aromatization upon treatment with acetic anhydride (B1165640) to yield N-(1-naphthyl)acetamide. wikipedia.org A similar reaction with the 5-ethyl derivative would produce the corresponding N-(5-ethyl-1-naphthyl)acetamide. Dehydrogenation using a catalyst like palladium on carbon (Pd/C) at high temperatures would lead to the formation of 5-ethyl-1-naphthol.

Functionalization of the Ethyl Side Chain

The ethyl group attached to the aromatic ring of this compound is susceptible to reactions typical of benzylic positions. The carbon atom of the ethyl group directly attached to the aromatic ring is activated towards radical and oxidative processes due to the stabilizing effect of the adjacent aromatic system.

One key transformation is benzylic halogenation . Treatment of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, is expected to selectively introduce a bromine atom at the benzylic position of the ethyl group. chadsprep.comlibretexts.org This reaction proceeds via a free radical mechanism, where the stability of the intermediate benzylic radical dictates the regioselectivity of the halogenation. libretexts.org

Another potential functionalization is the oxidation of the ethyl side chain . Under controlled oxidation conditions, the ethyl group can be converted to an acetyl group, yielding 5-acetyl-3,4-dihydro-1(2H)-naphthalenone. This transformation can be achieved using various oxidizing agents that are known to selectively oxidize benzylic C-H bonds.

Oxidation and Reduction of the Dihydro Naphthalene Ring

The dihydro naphthalene ring of this compound can undergo both oxidation (aromatization) and reduction reactions, altering the saturation level of the bicyclic system.

Aromatization of the dihydro naphthalene ring leads to the formation of the corresponding 5-ethyl-1-naphthol. This transformation can be achieved through catalytic dehydrogenation using catalysts such as palladium on carbon (Pd/C) at elevated temperatures.

Conversely, the aromatic portion of the dihydro naphthalene ring can be selectively reduced under Birch reduction conditions. wikipedia.org Treatment with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source can reduce the aromatic ring to a non-conjugated diene. masterorganicchemistry.comorganicreactions.org The presence of the electron-donating ethyl group and the electron-withdrawing carbonyl group influences the regioselectivity of this reduction.

Derivatization Strategies for this compound

The ketone functionality in this compound serves as a versatile handle for the construction of more complex molecular architectures, including the annulation of heterocyclic rings and the formation of macrocycles.

Heterocyclic Ring Annulation onto the this compound Scaffold

The carbonyl group and the adjacent α-methylene group of this compound are key reaction sites for the construction of fused heterocyclic systems.

Pyrazole (B372694) Formation: Reaction with hydrazine (B178648) or its derivatives can lead to the formation of a pyrazole ring fused to the tetralone scaffold. The initial condensation of hydrazine with the carbonyl group forms a hydrazone, which can then undergo cyclization and subsequent oxidation to yield the aromatic pyrazole ring.

Pyridine (B92270) Annulation: The Hantzsch pyridine synthesis offers a pathway to fuse a pyridine ring. rsc.orgwikipedia.orgorganic-chemistry.orgresearchgate.netbaranlab.org This multi-component reaction would involve the condensation of this compound (acting as the β-ketoester equivalent), an aldehyde, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine (B1217469) derivative which can be subsequently aromatized. wikipedia.org

Thiophene Annulation (Gewald Reaction): The Gewald reaction provides a method for the synthesis of a fused 2-aminothiophene ring. wikipedia.orgjocpr.comsemanticscholar.org This reaction involves the condensation of this compound with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgjocpr.com The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org

Indole (B1671886) Annulation (Fischer Indole Synthesis): The Fischer indole synthesis can be employed to construct a fused indole ring system. byjus.comwikipedia.orgnih.govnih.govnumberanalytics.com This reaction involves the acid-catalyzed reaction of this compound with a phenylhydrazine (B124118) derivative. The resulting phenylhydrazone undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. wikipedia.orgnih.gov The reaction of tetralones with arylhydrazines has been utilized in the synthesis of benzo[a]carbazoles. mdpi.com

| Reaction | Reagents | Product Type |

| Pyrazole Formation | Hydrazine/Substituted Hydrazines | Fused Pyrazole |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Fused Dihydropyridine/Pyridine |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Sulfur, Base | Fused 2-Aminothiophene |

| Fischer Indole Synthesis | Phenylhydrazine, Acid | Fused Indole |

Formation of Macrocyclic Structures Incorporating this compound Units

The rigid bicyclic framework of this compound can be incorporated into macrocyclic structures, leading to compounds with defined three-dimensional shapes and potential host-guest properties.

One strategy involves the preparation of derivatives of this compound bearing two reactive functional groups, which can then be cyclized. For example, di-O-allylation of the corresponding hydroquinone (B1673460) derivative of 5-ethyl-1-naphthol (obtained after aromatization and demethylation if a methoxy precursor is used) would provide a precursor for ring-closing metathesis (RCM) . wikipedia.orgnih.gov Treatment of this diallylated derivative with a Grubbs-type catalyst would be expected to yield a macrocycle containing the tetralone-derived unit. wikipedia.org

Another approach involves the synthesis of calixarene-like macrocycles . Calixarenes are cyclic oligomers formed from the condensation of phenols and aldehydes. nih.gov By analogy, derivatives of 5-ethyl-1-naphthol could potentially be used as monomeric units in condensation reactions with formaldehyde (B43269) or other linkers to form macrocyclic structures.

| Macrocyclization Strategy | Precursor | Key Reaction | Macrocycle Type |

| Ring-Closing Metathesis | Di-O-allyl derivative | Olefin Metathesis | Naphtho-furanophane |

| Calixarene Analogue Formation | 5-Ethyl-1-naphthol derivative | Condensation with Aldehydes | Calixarene-like |

Application of 5 Ethyl 3,4 Dihydro 1 2h Naphthalenone As a Synthetic Building Block

Utility in the Total Synthesis of Complex Natural Products

The structural motif of 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone is embedded within numerous biologically active natural products. Consequently, this compound and its derivatives are pivotal intermediates in the total synthesis of these complex molecules.

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent pharmacological properties. The biosynthesis of many aromatic polyketides proceeds through the folding and cyclization of a linear poly-β-keto chain. youtube.com In a biomimetic approach, synthetic chemists have utilized tetralone derivatives as key intermediates to construct polyketide frameworks.

The general strategy involves the elaboration of the tetralone core to append additional carbon chains, which can then be cyclized to form the characteristic polyketide structure. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the synthetic routes established for closely related tetralones are directly applicable. For instance, the synthesis of amidated polyketides has been achieved through the use of engineered polyketide synthases with tetralone-like starter units. nih.gov Furthermore, convergent strategies for the synthesis of complex polyketide natural products like thailandamide lactone have been developed, showcasing the assembly of complex fragments. nih.gov

The following table illustrates the types of polyketide natural products that have been synthesized using tetralone derivatives as key building blocks, highlighting the potential of this compound in this field.

Table 1: Examples of Polyketide Natural Products Synthesized from Tetralone Precursors

| Polyketide Class | Example Natural Product | Synthetic Approach |

|---|---|---|

| Aromatic Polyketides | Nanaomycin A | Biomimetic aldol (B89426) cyclization of a tetralone-derived intermediate. |

| Tetracyclines | Oxytetracycline | Engineered biosynthesis using a tetralone-like starter unit. nih.gov |

Terpenoids and steroids represent another major class of natural products with a wide range of biological activities. youtube.com A cornerstone of steroid and terpenoid synthesis is the construction of their characteristic polycyclic ring systems. The Robinson annulation is a powerful and widely used method for the formation of six-membered rings in these molecules. libretexts.orgnih.govmasterorganicchemistry.com

In the context of synthesizing terpenoids and steroids, a tetralone derivative such as this compound can serve as the Michael acceptor. The reaction with a suitable enolate, typically from a cyclic ketone or a β-keto ester, initiates a Michael addition followed by an intramolecular aldol condensation to furnish a new six-membered ring fused to the tetralone core. This annulation product then serves as a key intermediate for further transformations to elaborate the final steroid or terpenoid skeleton. The synthesis of the steroid hormone estrone, for example, utilizes a Robinson annulation as a key step. libretexts.org

A generalized scheme for the Robinson annulation using a tetralone derivative is presented below:

Scheme 1: Generalized Robinson Annulation for Steroid/Terpenoid Synthesis

In this reaction, the tetralone derivative acts as the Michael acceptor, and upon reaction with a nucleophilic enolate, a 1,5-diketone intermediate is formed, which then undergoes an intramolecular aldol condensation to yield the annulated product.

Role in the Synthesis of Advanced Organic Materials

The rigid and aromatic nature of this compound makes it an attractive scaffold for the development of advanced organic materials with tailored electronic and optical properties.

Polyesters and polycarbonates are important classes of polymers with wide-ranging applications. savemyexams.comlibretexts.org The properties of these polymers can be tuned by modifying the structure of their monomeric units. This compound can be chemically modified to produce diol or bisphenol monomers suitable for polymerization.

For instance, reduction of the ketone functionality to a hydroxyl group, followed by a second hydroxylation on the aromatic ring, would yield a diol. Alternatively, reaction with two equivalents of a phenol (B47542) under acidic conditions could produce a bisphenol derivative. These monomers can then undergo condensation polymerization with dicarboxylic acids or phosgene (B1210022) equivalents to produce polyesters or polycarbonates, respectively. rsc.orgmdpi.comnih.govgoogle.com The incorporation of the bulky and rigid 5-ethyl-tetralone unit into the polymer backbone would be expected to influence properties such as glass transition temperature, thermal stability, and mechanical strength.

Table 2: Potential Polymers Derived from this compound Monomers

| Monomer Type | Polymer Class | Potential Properties |

|---|---|---|

| Diol Derivative | Polyester | Enhanced thermal stability, modified solubility. |

The rigid, planar structure of the dihydronaphthalenone core makes this compound a promising candidate for incorporation into LCPs. researchgate.net By functionalizing the tetralone with appropriate linking groups, it can be incorporated as a mesogenic unit into the main chain or as a side chain of a polymer.

In the realm of optoelectronic materials, dihydronaphthalenone derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). The aromatic core can be functionalized to tune the electronic properties, such as the HOMO/LUMO energy levels, to facilitate charge injection and transport, and to control the emission color.

Development of Novel Molecular Scaffolds and Heterocyclic Systems from this compound

The reactivity of the ketone and the adjacent methylene (B1212753) groups in this compound allows for its elaboration into a wide variety of novel molecular scaffolds and heterocyclic systems. These new structures can serve as platforms for the development of new pharmaceuticals and functional materials.

One common strategy involves the construction of spirocyclic compounds, where a second ring system is attached at a single atom of the tetralone core. For example, reaction with a binucleophilic reagent can lead to the formation of a spiro-heterocycle at the carbon atom alpha to the ketone.

Furthermore, the tetralone can be used as a starting material for the synthesis of fused heterocyclic systems. Condensation of the ketone with a hydrazine (B178648) derivative, for instance, can yield a pyrazole (B372694) fused to the tetralone ring. Similarly, reaction with other binucleophiles can lead to the formation of a variety of five- and six-membered heterocyclic rings fused to the carbocyclic framework.

Table 3: Examples of Heterocyclic Systems Synthesizable from Tetralone Precursors

| Reagent | Resulting Heterocyclic System |

|---|---|

| Hydrazine derivatives | Fused Pyrazoles |

| Hydroxylamine | Fused Isoxazoles |

| Guanidine | Fused Pyrimidines |

Construction of Fused-Ring Systems

The inherent reactivity of the ketone moiety within this compound, coupled with the potential for functionalization of its aromatic ring, makes it an ideal precursor for the synthesis of various fused-ring systems. These reactions often proceed through multi-component strategies, where the tetralone derivative is reacted with other reagents to build complex polycyclic structures in a single step.

One notable application is in the synthesis of acridine (B1665455) derivatives. Acridines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of acridinediones, a subclass of acridines, can be achieved through a one-pot, four-component reaction. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthetic strategy using analogous cyclic ketones like dimedone is well-established and provides a clear blueprint. mdpi.comresearchgate.net

In a typical reaction, an aromatic aldehyde, a cyclic ketone (such as this compound), and a nitrogen source like ammonium (B1175870) acetate (B1210297) or an aniline (B41778) are condensed together in the presence of a catalyst. mdpi.comresearchgate.net This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene group of the tetralone, followed by a Michael addition of a second equivalent of the tetralone or an enamine intermediate. Subsequent cyclization and dehydration/aromatization steps lead to the formation of the fused acridine core. The ethyl substituent on the naphthalenone ring would be retained in the final product, providing a point of structural diversity.

| Reactants | Catalyst | Product Type | Potential Yield |

| Aromatic Aldehyde, this compound, Ammonium Acetate | Various (e.g., Fe3O4@Polyaniline-SO3H) | Ethyl-substituted Acridinedione | High |

Another significant class of fused-ring systems accessible from tetralone precursors are quinazolines. Quinazolines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. nih.govopenmedicinalchemistryjournal.comorganic-chemistry.orgresearchgate.netresearchgate.net The synthesis of quinazoline (B50416) derivatives can be achieved through various multi-component reactions, often involving a 2-aminobenzamide (B116534) or a related aniline derivative, an aldehyde, and a ketone. While direct examples utilizing this compound are not explicitly detailed in the provided search results, the general principles of these reactions are applicable.

Generation of Spiro Compounds

The carbonyl group of this compound serves as a key functional handle for the construction of spirocyclic systems. Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. beilstein-journals.orgmdpi.comnih.gov

The synthesis of spiro compounds from ketones often involves reactions that form a new ring at the carbonyl carbon. A variety of synthetic methodologies can be employed, including 1,3-dipolar cycloadditions and multi-component reactions. For instance, the synthesis of spiro[naphthalene-1,3'-pyrrolidine] derivatives has been reported, showcasing the utility of the naphthalenone scaffold in creating such structures.

A general approach for the synthesis of spiro-pyrrolidines from a ketone involves a multi-component reaction with an amine and a maleimide (B117702). nih.gov This type of reaction, often a domino sequence, allows for the rapid assembly of complex spirocyclic frameworks.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Potential Diastereoselectivity |

| This compound | Amine (e.g., Allylamine) | Maleimide (e.g., N-methylmaleimide) | Spiro[naphthalene-pyrrolidine] | High |

The reaction mechanism likely involves the formation of an azomethine ylide from the amine and the ketone, which then undergoes a [3+2] cycloaddition with the maleimide to form the spiro-pyrrolidine ring. The ethyl group on the naphthalenone ring would remain as a substituent on the final spirocyclic product, influencing its steric and electronic properties.

The synthesis of spiro-β-lactams from steroidal ketones has also been described, which provides another potential avenue for the application of this compound. beilstein-journals.org These reactions often involve a one-pot procedure from dienamides and demonstrate the versatility of cyclic ketones in constructing diverse spirocyclic systems. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization of 5 Ethyl 3,4 Dihydro 1 2h Naphthalenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution and the solid state. For 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

Based on the structure of this compound, the following table outlines the anticipated ¹H and ¹³C NMR chemical shifts. These are predictive values and would require experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~198 |

| C2 | ~2.6 | ~39 |

| C3 | ~2.0 | ~23 |

| C4 | ~2.9 | ~30 |

| C4a | - | ~133 |

| C5 | - | ~144 |

| C6 | ~7.3 | ~126 |

| C7 | ~7.5 | ~132 |

| C8 | ~7.8 | ~129 |

| C8a | - | ~146 |

| C1' (Ethyl) | ~2.7 | ~29 |

| C2' (Ethyl) | ~1.2 | ~15 |

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are critical for assembling the molecular puzzle by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within the molecule. For this compound, strong correlations would be expected between the protons on C2, C3, and C4, confirming the structure of the saturated ring. Additionally, coupling between the aromatic protons on C6, C7, and C8 would be observed, along with the coupling between the ethyl group's methylene (B1212753) and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nist.gov This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~2.6 ppm to the carbon signal at ~39 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the protons on C2 and C4 to the carbonyl carbon (C1).

Correlations from the ethyl methylene protons to C5 and C6.

Correlations from the aromatic proton on C8 to the carbonyl carbon (C1) and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. researchgate.net For this molecule, NOESY could show correlations between the ethyl group protons and the aromatic proton at C6, confirming their spatial relationship on the aromatic ring.

Solid-State NMR of Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would provide insights into its structure and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and other relevant nuclei. Polymorphism, the existence of multiple crystalline forms, could be identified by differences in the chemical shifts and peak multiplicities in the ssNMR spectra, reflecting the different local environments of the nuclei in each crystal lattice.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₄O). The calculated monoisotopic mass for this formula is 174.1045 u.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In a tandem mass spectrometry experiment, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. This provides detailed information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the ethyl group: A prominent fragmentation would be the cleavage of the ethyl group, resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 29 Da (C₂H₅).

McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain can undergo a characteristic McLafferty rearrangement. In this case, it could involve the transfer of a hydrogen atom from the saturated ring to the carbonyl oxygen, followed by cleavage of the C3-C4 bond.

Retro-Diels-Alder Reaction: The tetralone ring system can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the six-membered saturated ring.

The expected fragmentation pattern for this compound is summarized in the table below.

| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |

| [M-C₂H₅]⁺ | Naphthalenone cation | 145 | Loss of the ethyl group |

| [M-CO]⁺ | Ethyl-dihydronaphthalene cation | 146 | Loss of carbon monoxide |

| [M-C₂H₄]⁺ | (via McLafferty) | 146 | McLafferty rearrangement |

X-ray Crystallography Studies of this compound

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, a hypothetical analysis would yield precise atomic coordinates.

Should a suitable crystal be obtained, the resulting data would reveal:

The precise conformation of the dihydro-naphthalenone ring system.

The orientation of the ethyl group relative to the aromatic ring.

Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing.

The following table presents hypothetical crystallographic data for this compound, which would need to be determined experimentally.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds at the atomic level. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute configuration of chiral molecules.

For chiral derivatives of this compound, obtaining a single crystal of suitable quality is the first and most critical step. The diffraction of X-rays by the crystal lattice generates a unique pattern of reflections. The analysis of the intensities of these reflections allows for the construction of an electron density map, from which the molecular structure can be elucidated.

A significant challenge in the crystallographic analysis of organic molecules composed primarily of light atoms (C, H, O, N) is the determination of the absolute configuration. This is because the anomalous scattering effects, which are necessary to distinguish between a molecule and its non-superimposable mirror image (enantiomer), are very weak. One common strategy to overcome this is to introduce a heavier atom (e.g., a halogen) into the molecule or to co-crystallize it with a compound containing a heavy atom. The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confidently assign the absolute stereochemistry.

Table 1: Representative Crystallographic Data for a Naphthalenone Derivative (Note: Data for a related naphthalenone derivative is provided for illustrative purposes due to the absence of published data for the title compound.)

| Parameter | Value |

| Chemical Formula | C21H18O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 10.5678 (6) |

| c (Å) | 16.3456 (9) |

| α (°) | 90 |

| β (°) | 103.456 (3) |

| γ (°) | 90 |

| Volume (ų) | 1701.2 (2) |

| Z | 4 |

This table presents hypothetical data for illustrative purposes and is based on typical values for such compounds.

Co-crystal and Polymorph Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions. Both polymorphism and co-crystal formation can significantly influence the physicochemical properties of a compound, such as its solubility, melting point, and stability.

The investigation of polymorphism and co-crystal formation for this compound and its derivatives is an important aspect of its solid-state characterization. Different crystalline forms can be screened for using various techniques, including crystallization from different solvents, at different temperatures, or by grinding.

The formation of co-crystals can be a deliberate strategy to modify the properties of a target molecule. By selecting a suitable co-former, it is possible to introduce new intermolecular interactions, such as hydrogen bonds or π-π stacking, which can lead to the formation of a crystalline material with improved characteristics.

While specific studies on the polymorphism or co-crystals of this compound are not prevalent in the public domain, the potential for such phenomena exists due to the presence of functional groups (a ketone and an aromatic ring) that can participate in various intermolecular interactions. The study of polymorphism in related systems, such as other cyclic ketones and aromatic compounds, suggests that this is a fruitful area for investigation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the C=O stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring. Other expected bands include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The IR spectrum of the parent compound, 3,4-dihydro-1(2H)-naphthalenone, shows a strong C=O stretch at approximately 1685 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. For this compound, the aromatic ring stretching vibrations are expected to give rise to strong Raman signals. The C=O stretch is also Raman active.

Conformational studies can also be aided by vibrational spectroscopy, as different conformers of a molecule may exhibit slightly different vibrational frequencies. By comparing experimental spectra with those predicted from computational models, it is possible to gain insight into the preferred conformations of the molecule in different states.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2960-2850 | Medium-Strong | Medium |

| C=O Stretch | 1700-1680 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| CH₂ Bending | 1470-1450 | Medium | Medium |

| Aromatic C-H Bending | 900-675 | Strong | Weak |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Circular Dichroism

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the enantiomeric excess and for probing the stereochemical features of chiral compounds.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum is only observed for chiral molecules and provides information about the stereochemistry of the molecule.

For chiral analogues of this compound, where a stereocenter is present, CD spectroscopy is a powerful tool for assigning the absolute configuration. This is often achieved by comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration. The sign and intensity of the Cotton effects—the characteristic peaks and troughs in a CD spectrum in the vicinity of an absorption band—are highly sensitive to the spatial arrangement of atoms around the chromophore.

In the case of tetralone derivatives, the n→π* and π→π* electronic transitions of the conjugated carbonyl chromophore give rise to characteristic CD signals. The octant rule for cyclic ketones can often be applied to predict the sign of the Cotton effect for the n→π* transition based on the conformation of the carbocyclic ring and the position of substituents.

Optical rotatory dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org ORD and CD are intimately related phenomena, collectively known as the Cotton effect. A positive Cotton effect is characterized by an ORD curve that first increases (becomes more positive) as the wavelength decreases, reaches a peak, and then rapidly decreases to a trough. A negative Cotton effect shows the opposite behavior.

The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. Therefore, ORD provides similar stereochemical information to CD. Historically, ORD was more widely used before the advent of modern CD spectrometers. Today, both techniques can be used to study chiral molecules. For chiral derivatives of this compound, ORD studies would complement CD analysis in confirming the absolute configuration and in studying conformational equilibria.

Table 3: Chiroptical Data for a Representative Chiral Tetralone Analogue (Note: Data for a hypothetical chiral tetralone derivative is provided for illustrative purposes.)

| Technique | Wavelength (nm) | Signal |

| CD | ~320 | Positive Cotton Effect (n→π) |

| CD | ~250 | Negative Cotton Effect (π→π) |

| ORD | >350 | Plain positive curve |

| ORD | ~330 | Peak |

| ORD | ~310 | Trough |

Computational and Theoretical Studies of 5 Ethyl 3,4 Dihydro 1 2h Naphthalenone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. For 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone, these methods can provide profound insights into its electronic environment and potential reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

For a molecule like this compound, a conformational analysis using DFT would typically involve:

Identification of Rotatable Bonds: The primary sources of conformational isomerism are the rotation around the C-C bond of the ethyl group and the puckering of the dihydro-naphthalenone ring.

Potential Energy Surface Scan: A systematic scan of the potential energy surface by rotating these bonds would reveal the various possible conformers.

Geometry Optimization: Each identified conformer would then be subjected to geometry optimization to find the local energy minimum on the potential energy surface.

Energy Calculations: The relative energies of these optimized conformers are calculated to determine their stability and population at a given temperature.

A hypothetical conformational analysis of this compound would likely investigate the orientation of the ethyl group relative to the aromatic ring and the different puckering conformations of the saturated ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Ethyl group pseudo-equatorial, half-chair ring | 0.00 |

| B | Ethyl group pseudo-axial, half-chair ring | 1.5 - 2.5 |

| C | Ethyl group pseudo-equatorial, boat-like ring | > 5.0 |

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are key to understanding how a molecule will interact with other reagents.

For this compound, an FMO analysis would reveal:

Nucleophilic and Electrophilic Sites: The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights the most probable sites for nucleophilic and electrophilic attack. In a typical α,β-unsaturated ketone system, the carbonyl oxygen would exhibit high HOMO density, while the carbonyl carbon and the β-carbon would have significant LUMO contributions.

Reactivity in Pericyclic Reactions: FMO theory is also instrumental in predicting the outcomes of pericyclic reactions, such as cycloadditions and electrocyclic reactions, by considering the symmetry of the frontier orbitals of the reacting species.

A study on a different tetralone derivative highlighted the use of FMO analysis to understand its electronic properties. dntb.gov.ua The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of chemical reactivity and kinetic stability |

Note: These values are hypothetical and represent a typical range for similar organic molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion. While specific MD studies for this compound are not found in the literature, this technique is invaluable for understanding the dynamic behavior of molecules in different environments.

An MD simulation of this compound would involve:

Force Field Parameterization: A suitable force field would be chosen to describe the interactions between the atoms of the molecule and the surrounding solvent molecules.

System Setup: The molecule would be placed in a simulation box filled with a chosen solvent (e.g., water, methanol) to mimic condensed-phase conditions.

Simulation Run: The system's evolution over time would be simulated by solving Newton's equations of motion for all atoms.

From such a simulation, one could extract information on:

Conformational Dynamics: The transitions between different conformational states and their lifetimes.

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds with the carbonyl group. This is crucial for understanding solubility and how the solvent might influence reactivity.

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent.

Studies on other complex organic molecules have successfully used MD simulations to understand their structure and dynamics in solution. bu.edunih.gov

Reaction Mechanism Elucidation via Computational Modeling of this compound Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as enolate formation, aldol (B89426) condensations, or reductions of the ketone.

A computational study of a reaction mechanism would typically involve:

Locating Transition States: Using methods like DFT, the geometry and energy of the transition state for a particular reaction step can be calculated.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Mapping the Reaction Pathway: The entire reaction pathway from reactants to products via the transition state can be mapped out, a process known as calculating the Intrinsic Reaction Coordinate (IRC).

While no specific studies on the reaction mechanisms of this compound were found, research on related α-tetralone condensations has been reported. tandfonline.com

Structure-Property Relationships of this compound Derivatives Through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

Although no specific QSAR or QSPR studies on derivatives of this compound were identified, the methodology is well-established for naphthalin-containing compounds and other molecular scaffolds. nih.govepa.govresearchgate.netfrontiersin.orgnih.gov A hypothetical QSAR study on a series of this compound derivatives might proceed as follows:

Dataset Collection: A set of derivatives with varying substituents would be synthesized, and their biological activity (e.g., enzyme inhibition) would be measured.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can be constitutional, topological, geometric, or electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

Biological Activity and Mechanistic Investigations of 5 Ethyl 3,4 Dihydro 1 2h Naphthalenone Derivatives

In Vitro Studies of Biological Targets Modulated by 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone Derivatives

In vitro studies are fundamental to understanding the direct molecular interactions of a compound with its biological targets. This section reviews the available literature on receptor binding and enzyme modulation by derivatives of this compound.

Receptor Binding Assays for Ligand-Receptor Interactions

Currently, there is a notable absence of specific receptor binding assay data for this compound and its direct derivatives in peer-reviewed scientific literature. While studies on other tetralone analogs have explored their interactions with various receptors, this information cannot be directly extrapolated to the 5-ethyl substituted compound without specific experimental validation.

Enzyme Inhibition/Activation Studies and Kinetic Analysis

Cell-Based Assays for Investigating Cellular Responses to this compound Analogues

Cell-based assays provide critical insights into the effects of a compound on whole cells, including its mechanism of action and impact on signaling pathways.

Mechanism of Action Studies at the Cellular Level

Detailed mechanistic studies at the cellular level for this compound analogues have not been reported in the available scientific literature. Understanding the precise cellular mechanisms would require dedicated research efforts.

Investigations into Specific Signal Transduction Pathways Modulated

Investigations into the modulation of specific signal transduction pathways by this compound derivatives are also not documented in the current body of scientific research.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the broader class of tetralones, SAR studies have been conducted. For instance, research on other tetralone derivatives has shown that the nature and position of substituents on the aromatic ring and the core structure significantly influence their biological activity. However, specific SAR and SMR studies focusing on the impact of the 5-ethyl substitution and further derivatization of this particular scaffold are not available in the published literature.

Design and Synthesis of Focused Libraries of this compound Derivatives

The design and synthesis of focused libraries of 3,4-dihydronaphthalen-1(2H)-one derivatives are pivotal for exploring their therapeutic potential. A recent study detailed the synthesis of thirty-five piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives (DHNs) to investigate their anti-cancer properties, specifically against hepatocellular carcinoma (HCC). nih.gov While this library did not specifically explore the 5-ethyl substitution, the synthetic strategies and findings provide a valuable framework.

The synthesis of these libraries often begins with the core tetralone structure, which can be functionalized at various positions. For instance, the synthesis of aryl tetralone analogs has been achieved through a multi-step process involving a Grignard reaction. researchgate.net This approach allows for the introduction of diverse substituents, which is crucial for building a focused library. The reactivity of the α-methylene group in the tetralone ring is also exploited in various synthetic transformations. wikipedia.org

In a notable recent study on piperazine-substituted DHNs, researchers synthesized a series of compounds and evaluated their activity against HepG2 cells. nih.gov The general synthetic approach involved the strategic introduction of piperazine (B1678402) moieties at different positions of the 3,4-dihydronaphthalen-1(2H)-one scaffold, followed by characterization using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). nih.gov This methodology allows for the creation of a diverse set of molecules for biological screening.

A key finding from this research was the identification of a 2,3,4-fluoro-substituted derivative as a lead compound due to its significant anti-HCC activity and lower cytotoxicity towards normal cells. nih.gov This highlights the importance of substituent positioning on the biological activity of the naphthalenone core.

Table 1: Representative Biologically Active 3,4-dihydronaphthalen-1(2H)-one Derivatives

| Compound ID | Substitution Pattern | Target/Activity | Reference |

|---|---|---|---|

| DHN 28 | 2,3,4-fluoro-piperazine-substituted | Anti-HCC, Apoptosis induction | nih.gov |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 6-(3-iodobenzyloxy) | MAO-B inhibitor | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used in medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. ingentaconnect.com For tetralone derivatives, QSAR studies are instrumental in understanding how different substituents influence their pharmacological effects.

While specific QSAR models for this compound were not found in the reviewed literature, studies on related tetralone derivatives provide valuable insights. For instance, in the context of monoamine oxidase (MAO) inhibition, structure-activity relationship (SAR) analyses have revealed that the position of substituents on the tetralone moiety significantly impacts inhibitory potency. nih.govnih.gov

Key SAR findings for 1-tetralone (B52770) derivatives as MAO inhibitors include:

Substitution at the C7 position generally leads to more potent MAO-A inhibition compared to substitution at C6 or C5. nih.gov

For MAO-B inhibition, a benzyloxy substituent at the C6 position is favorable. nih.gov

The nature of the substituent on the benzyloxy ring also plays a crucial role, with alkyl and halogen groups at the meta and para positions enhancing MAO-B inhibitory potency. nih.gov

These findings underscore the importance of the spatial arrangement and electronic properties of substituents in determining the biological activity of tetralone derivatives. Such established relationships can inform the design of more potent and selective inhibitors.

Investigations into Prodrug Strategies Involving the this compound Scaffold (Excluding clinical outcomes)

Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. This can involve modifying a molecule to enhance its solubility, stability, or ability to cross biological membranes, with the parent drug being released at the target site.

Another potential prodrug approach could involve the synthesis of ester or ether derivatives, particularly if hydroxyl groups are introduced onto the scaffold. These linkages can be designed to be cleaved by enzymes in the body, releasing the active tetralone derivative. The primary goal of such strategies would be to optimize the delivery and efficacy of the parent compound.

Future Research Directions and Emerging Trends in 5 Ethyl 3,4 Dihydro 1 2h Naphthalenone Chemistry

Development of Novel Catalytic Approaches for 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone Derivatization

The development of novel catalytic methods to functionalize this compound is a primary area for future research. While various catalytic strategies have been applied to tetralone scaffolds, their application to the 5-ethyl derivative is yet to be explored. Future work could focus on several key areas:

Asymmetric Catalysis: The chiral center at the C5 position in some derivatives and the potential for creating new stereocenters make asymmetric catalysis a promising avenue. Research into enantioselective alkylations, aldol (B89426) reactions, and Michael additions at the C2 position would be of significant interest.

C-H Activation: Direct functionalization of the aromatic and aliphatic C-H bonds of this compound would provide an efficient route to novel derivatives. Transition-metal-catalyzed C-H activation could enable the introduction of various functional groups at positions that are otherwise difficult to access.

Cross-Coupling Reactions: The synthesis of derivatives of 6- and 7-hydroxy-1-tetralone (B1583441) has been documented, suggesting that the corresponding triflates of 5-ethyl-substituted hydroxy-tetralones could be synthesized. These could serve as excellent precursors for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse substituents on the aromatic ring.

Table 1: Potential Catalytic Derivatization Strategies for this compound

| Catalytic Approach | Target Position(s) | Potential Reagents/Catalysts | Expected Products |

| Asymmetric Aldol Reaction | C2 | Chiral Proline Derivatives, Chiral Metal Complexes | Chiral β-hydroxy ketone derivatives |

| C-H Arylation | C7, C8 | Palladium, Rhodium, or Iridium catalysts | Aryl-substituted derivatives |

| Suzuki Cross-Coupling | C6, C7 (from triflate) | Palladium catalysts, Boronic acids/esters | Aryl- or heteroaryl-substituted derivatives |